molecular formula C10H13BrO3 B1522600 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene CAS No. 1132672-05-9

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Cat. No. B1522600
CAS RN: 1132672-05-9
M. Wt: 261.11 g/mol
InChI Key: GWOFTXOOBHKZIP-UHFFFAOYSA-N
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Description

“4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C10H13BrO3 . It’s also known as "4-Bromo-2-(2-methoxyethoxy)anisole" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-Bromo-2-(2-methoxyethoxy)ethane” can be synthesized by stirring a solution in an ice bath before the dropwise addition of phosphorous tribromide over a 10 min period . The solution is then allowed to gradually warm and stir at room temperature for 14 hours. The solution is then heated in a 90 °C oil bath for 1 hour .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.11 . The compound has a density of 1.4±0.1 g/cm^3 .

Scientific Research Applications

  • Toxicology Research :

    • A study by Poklis et al. (2014) discusses the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting and quantifying a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, in a case of severe intoxication (Poklis et al., 2014).
  • Synthesis and Organic Chemistry :

    • Kulangiappar et al. (2014) describe an electrochemical method for the bromination of 4-methoxy toluene, producing various brominated compounds including those structurally similar to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (Kulangiappar et al., 2014).
    • Akbaba et al. (2010) conducted a total synthesis of a biologically active, naturally occurring compound starting from a similar brominated benzene derivative (Akbaba et al., 2010).
  • Environmental Science and Engineering :

    • Xu et al. (2018) investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol, a compound similar in structure to this compound, by electrochemical reduction and oxidation (Xu et al., 2018).
  • Molecular Electronics :

    • Stuhr-Hansen et al. (2005) discuss the use of simple and accessible aryl bromides, like the compound , as building blocks for molecular wires in electronics (Stuhr-Hansen et al., 2005).
  • Chemical Reactivity and Properties Analysis :

    • Yadav et al. (2022) performed a detailed study on the structure, vibrational analysis, and chemical reactivity descriptors of a similar brominated benzoic acid compound, providing insights into the reactivity and properties of such molecules (Yadav et al., 2022).
  • Natural Products and Antioxidant Activity :

    • Li et al. (2011) isolated and characterized bromophenols from marine algae, highlighting the potential antioxidant activities of such compounds (Li et al., 2011).

properties

IUPAC Name

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFTXOOBHKZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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